

Comparing the efficacy of YM-201636 and apilimod as PIKfyve inhibitors.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YM-202074

Cat. No.: B1250409

[Get Quote](#)

A Comparative Analysis of YM-201636 and Apilimod as PIKfyve Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used small molecule inhibitors of PIKfyve kinase: YM-201636 and apilimod. PIKfyve is a lipid kinase crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P), which are key regulators of endolysosomal trafficking, autophagy, and other fundamental cellular processes.^{[1][2]} Understanding the distinct characteristics of these inhibitors is paramount for their effective application in research and therapeutic development.

Mechanism of Action

Both YM-201636 and apilimod function by directly inhibiting the kinase activity of PIKfyve.^[1] They compete with ATP in the enzyme's binding pocket, thereby preventing the phosphorylation of its substrate, phosphatidylinositol 3-phosphate (PI(3)P).^[3] This inhibition leads to a depletion of cellular PtdIns(3,5)P₂ and PtdIns5P levels, resulting in the characteristic cellular phenotype of enlarged endosomes and lysosomes.^{[1][3]}

Quantitative Comparison of Efficacy

The following table summarizes the key efficacy parameters for YM-201636 and apilimod, offering a direct comparison of their potency and selectivity.

Parameter	YM-201636	Apilimod	Reference(s)
PIKfyve IC50	~33 nM	~14 nM	[4][5][6]
p110α IC50	~3.3 μM	No significant activity	[4][7]
Cellular Effects	Inhibits insulin-activated glucose uptake (IC50 = 54 nM)	Potent inhibitor of IL-12/IL-23 production (IC50 ~1-2 nM)	[5][6][8][9]

Apilimod demonstrates a higher potency for PIKfyve in in vitro kinase assays with an IC50 of approximately 14 nM, compared to YM-201636's IC50 of about 33 nM.[4][5][6] A significant difference lies in their selectivity. While apilimod is highly selective for PIKfyve, YM-201636 exhibits some off-target activity, notably inhibiting the p110α subunit of PI3K at higher concentrations (IC50 of ~3.3 μM).[4][7] This difference in selectivity is a critical consideration for interpreting experimental results.

Experimental Protocols

In Vitro PIKfyve Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against PIKfyve kinase. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

- Recombinant active PIKfyve enzyme
- PI(3)P:PS substrate
- Lipid Kinase Buffer (5x)
- DTT (Dithiothreitol)
- ATP solution (10 mM)
- YM-201636 and/or Apilimod

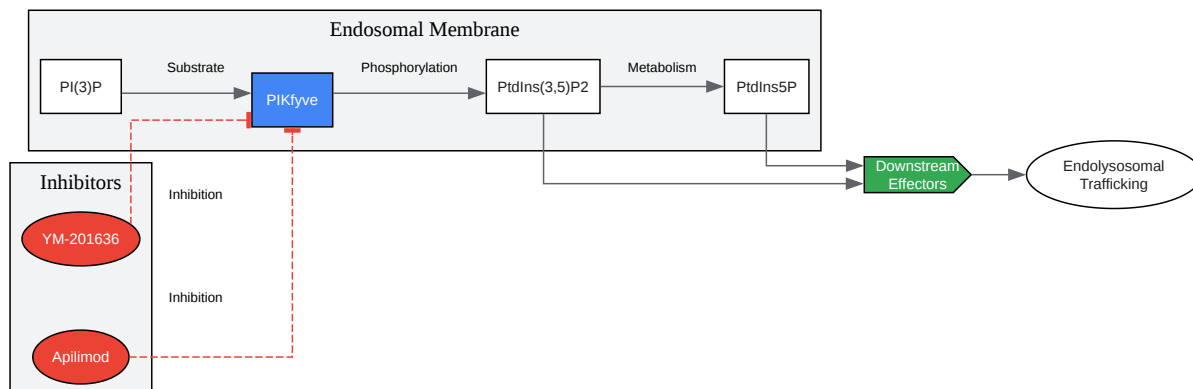
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well plates
- Plate reader capable of measuring luminescence

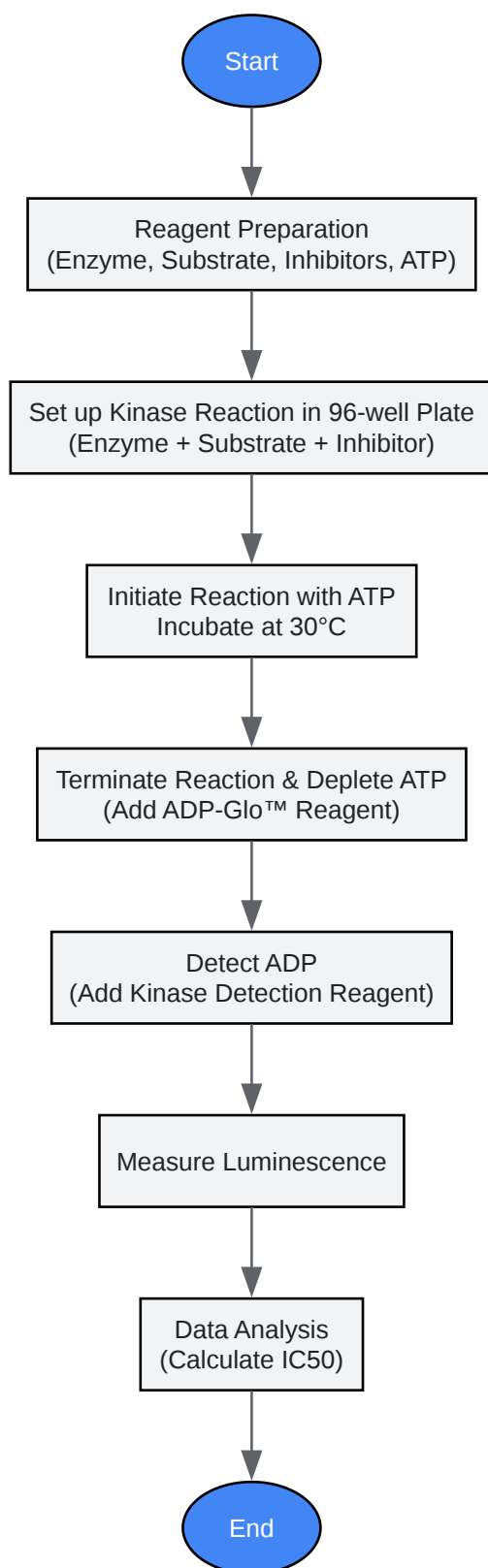
Procedure:

- Reagent Preparation:
 - Thaw all reagents on ice.
 - Prepare 1x Lipid Kinase Buffer by diluting the 5x stock with ultrapure water and adding fresh DTT to a final concentration of 0.05 mM.
 - Prepare serial dilutions of the inhibitors (YM-201636, apilimod) in 1x Lipid Kinase Buffer. Include a vehicle control (e.g., DMSO).
 - Prepare the ATP assay solution by diluting the 10 mM ATP stock to the desired final concentration (e.g., 250 μ M) in 1x Lipid Kinase Buffer.
 - Dilute the active PIKfyve enzyme in 1x Lipid Kinase Buffer to the desired concentration.
- Kinase Reaction:
 - In a pre-cooled 96-well plate, add the following to each well for an initial volume of 20 μ L:
 - 10 μ L of diluted active PIKfyve enzyme
 - 5 μ L of PI(3)P:PS substrate (sonicate briefly before use)
 - 5 μ L of the inhibitor solution (or vehicle)
 - For the blank control, replace the substrate with an equal volume of Lipid Dilution Buffer.
 - Mix the plate gently for 2 minutes.
 - Initiate the kinase reaction by adding 5 μ L of the ATP Assay Solution to each well, bringing the final volume to 25 μ L.

- Shake the plate for 2 minutes and incubate at 30°C for 40-60 minutes.
- ADP Detection:
 - After the incubation, add 25 μ L of ADP-Glo™ Reagent to each well to terminate the reaction and deplete the remaining ATP.
 - Incubate the plate at room temperature for 40 minutes.
 - Add 50 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Subtract the background luminescence (blank control) from all other readings.
 - Plot the luminescence (representing kinase activity) against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Molecular Pathway and Experimental Design





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. ADP-Glo™ Kinase Assay Protocol [[promega.sg](https://www.promega.com)]
- 3. [promega.com](https://www.promega.com) [[promega.com](https://www.promega.com)]
- 4. content.protocols.io [content.protocols.io]
- 5. LML531Hu | Multiplex Assay Kit for Phosphoinositide Kinase, FYVE Finger Containing (PIKFYVE) ,etc. by FLIA (Flow Luminescence Immunoassay) | Homo sapiens (Human) USCN(Wuhan USCN Business Co., Ltd.) [[uscnk.com](https://www.uscnk.com)]
- 6. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 7. [mybiosource.com](https://www.mybiosource.com) [[mybiosource.com](https://www.mybiosource.com)]
- 8. [ulab360.com](https://www.ulab360.com) [[ulab360.com](https://www.ulab360.com)]
- 9. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- To cite this document: BenchChem. [Comparing the efficacy of YM-201636 and apilimod as PIKfyve inhibitors.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1250409#comparing-the-efficacy-of-ym-201636-and-apilimod-as-pikfyve-inhibitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com